REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[S:5][C:4]2[CH:13]=[C:14](CC(N)=O)[CH:15]=[CH:16][C:3]1=2.C(OC(=O)C(OCC)=O)C.CC(C)([O-])C.[K+]>CN(C)C=O>[O:1]=[C:2]1[CH2:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[S:5][C:4]2[CH:13]=[CH:14][CH:15]=[CH:16][C:3]1=2 |f:2.3|
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(SC3=C(C1)C=CC=C3)C=C(C=C2)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a mixture of 5.118 gm
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture into 300 ml
|
Type
|
EXTRACTION
|
Details
|
of ice-water and extract with 300 ml
|
Type
|
CUSTOM
|
Details
|
separate the ethyl acetate layer
|
Type
|
WASH
|
Details
|
Wash with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
Evaporate to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in warm dioxane
|
Type
|
ADDITION
|
Details
|
Treat with a slight excess of ammonia
|
Type
|
CUSTOM
|
Details
|
separate the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Wash with dioxane
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the
|
Type
|
EXTRACTION
|
Details
|
extract with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(SC3=C(C1)C=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |